Trehalose 2-sulfate

Description

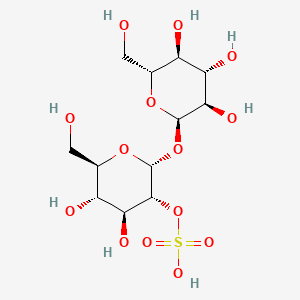

Structure

3D Structure

Properties

CAS No. |

141923-45-7 |

|---|---|

Molecular Formula |

C12H22O14S |

Molecular Weight |

422.36 g/mol |

IUPAC Name |

[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl] hydrogen sulfate |

InChI |

InChI=1S/C12H22O14S/c13-1-3-5(15)7(17)9(19)11(23-3)25-12-10(26-27(20,21)22)8(18)6(16)4(2-14)24-12/h3-19H,1-2H2,(H,20,21,22)/t3-,4-,5-,6-,7+,8+,9-,10-,11-,12-/m1/s1 |

InChI Key |

WVFKPISWLUJJIJ-LIZSDCNHSA-N |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)OS(=O)(=O)O)O)O)O)O |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2C(C(C(C(O2)CO)O)O)OS(=O)(=O)O)O)O)O)O |

Origin of Product |

United States |

Trehalose 2 Sulfate: Biosynthetic Pathways and Enzymology

De Novo Biosynthesis of Trehalose (B1683222) 2-Sulfate Core Structure

The initial and committing step in the biosynthesis of sulfated glycolipids in organisms like Mycobacterium tuberculosis is the sulfation of trehalose to produce Trehalose 2-sulfate (T2S). researchgate.netasm.orgnih.govnih.govresearchgate.net This process is catalyzed by a specific enzyme and is dependent on a universal sulfate (B86663) donor.

Identification and Characterization of Trehalose 2-Sulfotransferase (Stf0)

The enzyme responsible for the synthesis of T2S is Trehalose 2-sulfotransferase, commonly known as Stf0. asm.orgnih.govuniprot.org It has been identified and characterized as a conserved sulfotransferase in mycobacteria. nih.gov Stf0's primary function is to catalyze the transfer of a sulfuryl group from a donor molecule to the 2-position of a trehalose molecule. uniprot.orgebi.ac.uk Genetic disruption of the stf0 gene in both Mycobacterium smegmatis and M. tuberculosis leads to a complete inability to produce T2S and, consequently, any downstream sulfolipids. nih.gov

Enzymatic Mechanism and Substrate Specificity of Stf0

Stf0 exhibits a high degree of substrate specificity, requiring unmodified trehalose for its catalytic activity. nih.gov The enzyme is sensitive to even minor structural changes in the trehalose disaccharide. nih.gov The kinetic mechanism of Stf0 has been a subject of study, with some research suggesting a rapid-equilibrium random mechanism. nih.gov The structure of Stf0 has been resolved, revealing a unique dimeric structure that creates a bipartite active site, enclosing the trehalose substrate. nih.govebi.ac.uk This structural feature provides insight into the molecular basis for its strict recognition of trehalose. nih.gov

Role of 3′-Phosphoadenosine-5′-Phosphosulfate (PAPS) in Sulfation

The universal donor of the sulfuryl group in the reaction catalyzed by Stf0 is 3′-phosphoadenosine-5′-phosphosulfate (PAPS). asm.orgwikipedia.orgtaylorandfrancis.comnih.gov PAPS is an "activated" form of sulfate that is essential for all sulfotransferase reactions. nih.gov The availability of PAPS within the cell can be a rate-limiting factor for sulfation processes. taylorandfrancis.comnih.gov The Stf0-catalyzed reaction involves the transfer of the SO3- group from PAPS to the hydroxyl group at the 2-position of trehalose, yielding T2S and adenosine (B11128) 3',5'-bisphosphate (PAP). uniprot.orgnih.gov

Genetic Determinants and Regulatory Elements of Trehalose 2-Sulfate Synthesis

The synthesis of Trehalose 2-sulfate is primarily controlled by the expression of the stf0 gene (Rv0295c in M. tuberculosis). asm.org The genes associated with the biosynthesis of sulfolipids are often found clustered in the mycobacterial genome. nih.gov The regulation of these genes is complex and not fully elucidated, but it is clear that the presence and activity of Stf0 are absolutely required for the initiation of the sulfolipid biosynthetic pathway. asm.orgnih.gov The availability of the precursor molecule, trehalose, is also a key determinant. Trehalose is an abundant disaccharide in mycobacteria, synthesized through several pathways, including the OtsA-OtsB and TreY-TreZ pathways. asm.orgoup.comapsnet.org

Downstream Elaboration of Trehalose 2-Sulfate into Complex Glycolipids

Trehalose 2-sulfate serves as the foundational core upon which more complex sulfated glycolipids are built. This is particularly evident in the biosynthesis of Sulfolipid-1.

Trehalose 2-Sulfate as a Core Component of Sulfolipid-1 (SL-1)

Sulfolipid-1 (SL-1) is a major and abundant glycolipid found in the cell wall of M. tuberculosis. researchgate.netasm.orgnih.govnih.gov It is a tetraacyl-sulfotrehalose, meaning it consists of a Trehalose 2-sulfate core that is further decorated with four acyl groups. nih.govresearchgate.netrsc.org The biosynthesis of SL-1 is a multi-step process that begins with the Stf0-catalyzed formation of T2S. researchgate.netasm.orgnih.govresearchgate.net Following its synthesis, T2S is sequentially acylated by a series of acyltransferases, such as PapA2 and PapA1, which add fatty acid chains to specific positions on the trehalose backbone, ultimately leading to the mature SL-1 molecule. asm.orgnih.gov Therefore, the synthesis of Trehalose 2-sulfate is the indispensable first step in the entire SL-1 biosynthetic pathway. nih.govnih.gov

Acyltransferase Activities in SL-1 Biosynthesis Pathway

The biosynthesis of the complex mycobacterial glycolipid, Sulfolipid-1 (SL-1), from its precursor, trehalose 2-sulfate (T2S), is a multi-step enzymatic process defined by sequential acylation events. This transformation is orchestrated by a series of acyltransferases that selectively add specific fatty acyl groups to the trehalose core. These enzymes are critical for building the characteristic tetra-acylated structure of mature SL-1. The primary enzymes identified in Mycobacterium tuberculosis responsible for the initial and most defining acylation steps are the polyacyltrehalose-associated proteins PapA2 and PapA1. Their coordinated and sequential activities ensure the correct assembly of the diacylated intermediate, which serves as the scaffold for subsequent modifications. Understanding the function of these acyltransferases provides fundamental insights into the construction of this major cell wall component.

The first dedicated acylation step in the SL-1 biosynthesis pathway is catalyzed by the acyltransferase PapA2. Extensive functional characterization, primarily through in vitro enzymatic assays using purified recombinant protein, has elucidated its precise role.

Research has definitively established that PapA2 functions as a highly specific acyl-CoA-dependent acyltransferase. Its primary acyl acceptor substrate is trehalose 2-sulfate (T2S). The enzyme demonstrates remarkable specificity for its acyl donor, preferentially utilizing palmitoyl-CoA. PapA2 catalyzes the transfer of the C16:0 palmitoyl (B13399708) group from palmitoyl-CoA to the 2'-hydroxyl position of the non-sulfated glucose moiety of T2S.

The product of this reaction is 2'-palmitoyl-trehalose 2-sulfate. This monoacylated intermediate is the essential substrate for the next enzyme in the pathway, PapA1. Studies have shown that PapA2 exhibits negligible activity on unsulfated trehalose or on T2S with alternative acyl-CoA donors, highlighting its stringent substrate specificity, which is crucial for maintaining fidelity in the biosynthetic pathway. The characterization was confirmed using analytical techniques such as thin-layer chromatography (TLC) and mass spectrometry (MS), which verified the structure and mass of the enzymatic product.

| Enzyme | Substrate (Acyl Acceptor) | Substrate (Acyl Donor) | Product | Key Function |

|---|---|---|---|---|

| PapA2 | Trehalose 2-sulfate (T2S) | Palmitoyl-CoA | 2'-palmitoyl-trehalose 2-sulfate | Catalyzes the initial, specific monoacylation of the T2S core at the 2'-position. |

Following the initial acylation by PapA2, the acyltransferase PapA1 executes the second critical step in the assembly of the SL-1 core. PapA1 acts sequentially, utilizing the product of the PapA2 reaction, 2'-palmitoyl-trehalose 2-sulfate, as its specific acyl acceptor. A key finding is that PapA1 is inactive on the initial precursor, T2S, demonstrating an ordered pathway where the action of PapA2 is a prerequisite for the function of PapA1.

PapA1 is responsible for introducing the principal long-chain, multi-methyl-branched fatty acid characteristic of SL-1. It transfers a phthioceranoyl or hydroxyphthioceranoyl group from its corresponding acyl-CoA donor (e.g., phthioceranoyl-CoA) to the 6-position of the sulfated glucose ring of the monoacylated intermediate. This reaction yields a diacylated trehalose 2-sulfate, which represents the core structure of SL-1, commonly referred to as SL1278 in its simplest form. The specificity of PapA1 for both its monoacylated trehalose substrate and its complex fatty acyl-CoA donor is a defining feature of SL-1 biosynthesis.

| Step | Enzyme | Acyl Acceptor Substrate | Acyl Donor Substrate | Product |

|---|---|---|---|---|

| 1 | PapA2 | Trehalose 2-sulfate (T2S) | Palmitoyl-CoA | 2'-palmitoyl-trehalose 2-sulfate |

| 2 | PapA1 | 2'-palmitoyl-trehalose 2-sulfate | Phthioceranoyl-CoA or Hydroxyphthioceranoyl-CoA | Diacylated trehalose 2-sulfate (SL1278 core) |

Analysis of Multiacylated Trehalose 2-Sulfate Families (e.g., SL-I)

The term Sulfolipid-1 (SL-1) does not refer to a single, homogenous molecular species but rather to a complex family of related glycolipids. The structural diversity, or microheterogeneity, within this family arises from variations in the acylation pattern of the core diacylated trehalose 2-sulfate structure. While PapA2 and PapA1 establish the foundational diacyl scaffold, subsequent enzymatic modifications complete the mature, tetra-acylated SL-1 molecules.

This heterogeneity is generated by two primary factors:

Further Acylation: The diacylated intermediate is further acylated by as-yet uncharacterized acyltransferases. These enzymes add two or three short-chain acyl groups, typically acetate (B1210297) or propionate, to the free hydroxyl groups of the non-sulfated glucose ring (positions 3', 4', and 6').

The analysis of these multiacylated trehalose 2-sulfate families is primarily accomplished using advanced mass spectrometry techniques, particularly Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS). This method allows for the sensitive detection and differentiation of individual SL-1 species within a complex mixture extracted from M. tuberculosis, revealing a cluster of ions that correspond to molecules differing by the mass of acetate, propionate, or hydroxyl groups. This provides a detailed snapshot of the structural diversity of the SL-1 family present in the mycobacterial cell wall.

| Structural Feature | Description of Variation | Example Groups | Primary Analytical Technique |

|---|---|---|---|

| Core Structure | Diacylated trehalose 2-sulfate formed by PapA2 and PapA1. | 2'-palmitoyl-6-phthioceranoyl-trehalose 2-sulfate | Mass Spectrometry (MS) |

| Long-Chain Acyl Group | Variation in the multi-methyl-branched fatty acid at the 6-position. | Phthioceranic acid, Hydroxyphthioceranic acid | MS, Gas Chromatography-MS (GC-MS) |

| Short-Chain Acyl Groups | Addition of two or three short-chain acyl groups to the 3', 4', and 6' positions. | Acetate, Propionate | MALDI-TOF MS, Nuclear Magnetic Resonance (NMR) |

| Resulting Family | A microheterogeneous mixture of tetra-acylated sulfolipids. | SL-1 | MALDI-TOF MS |

Biological Roles and Physiological Significance of Trehalose 2 Sulfate Derivatives

Contribution to Mycobacterial Pathogenesis and Virulence

In the realm of mycobacteria, particularly the pathogenic species Mycobacterium tuberculosis (Mtb), trehalose (B1683222) serves as a scaffold for a variety of complex glycolipids that are integral to the structure and function of the cell envelope. asm.org Among these, the sulfated glycolipid known as Sulfolipid-1 (SL-1), a tetra-acylated derivative of trehalose 2-sulfate, has been a subject of intense research due to its unique presence in pathogenic mycobacteria and its implications for virulence. nih.govrsc.org

| Feature of Sulfolipid-1 | Description | Reference |

| Chemical Structure | 2,3,6,6′-tetraacyl-α,α-trehalose 2′-sulfate | rsc.org |

| Location | Outer membrane of Mycobacterium tuberculosis | nih.gov |

| Abundance | ~1% of the bacterial dry weight | nih.govacs.org |

| Impact on Cell Envelope | Dispensable for overall integrity and permeability | nih.govacs.org |

Immunomodulatory Activities of Trehalose 2-Sulfate-Containing Glycolipids in Host-Pathogen Interactions

The immunological activities of SL-1 and its precursors are complex and multifaceted, often appearing contradictory, suggesting a finely tuned modulatory role during infection. nih.gov Purified SL-1 has been shown to induce a unique transcriptional signature when used to stimulate human leukocytes, indicating it can trigger specific host cell responses. nih.govacs.org Some trehalose-containing glycolipids from mycobacteria can reduce the antigen-induced proliferation of human CD4+ and CD8+ T-cells. nih.gov This effect is associated with a decrease in the expression of T-cell activation markers and a downregulation of several cytokines. nih.gov

Furthermore, SL-1, in conjunction with another well-known mycobacterial glycolipid, trehalose dimycolate (TDM), has been implicated in causing damage to host cell mitochondria. frontiersin.org The immunomodulatory potential of these lipids is also highlighted by the observation that Mtb may alter the ratio of SL-1 to its immediate precursor, diacyl sulfolipid (Ac₂SGL), within its cell envelope. This alteration could be a strategy to modulate the host immune response to its advantage, as the precursor itself is immunogenically active. frontiersin.org SL-1 and other mycobacterial surface components can cause lysosomal alterations in infected macrophages by functioning through the mTORC1–TFEB axis in the host cells. researchgate.net

| Immunomodulatory Activity | Effect | Interacting Molecules/Pathways | Reference |

| Leukocyte Stimulation | Induces a unique transcriptional signature | Human leukocytes | nih.govacs.org |

| T-Cell Modulation | Reduces proliferation of CD4+ and CD8+ T-cells | T-cell activation markers, various cytokines | nih.gov |

| Mitochondrial Damage | Contributes to mitochondrial structure damage | In concert with Trehalose Dimycolate (TDM) | frontiersin.org |

| Lysosomal Rewiring | Enhances trafficking of phagocytic cargo to lysosomes | mTORC1–TFEB axis | researchgate.net |

Impact of Impaired Trehalose 2-Sulfate Biosynthesis on Microbial Fitness and Pathogenicity

The consequences of disrupting SL-1 biosynthesis underscore its role in virulence. The first committed step in SL-1 biosynthesis is the sulfation of trehalose to form trehalose 2-sulfate, a reaction catalyzed by the sulfotransferase Stf0. asm.org Deletion of the stf0 gene in Mtb, which completely abrogates SL-1 production, leads to a fascinating species-specific phenotype. asm.orgnih.gov This Δstf0 mutant exhibits enhanced survival and growth within human macrophages, but not in murine macrophages. nih.govacs.org This suggests that SL-1 may negatively regulate Mtb's intracellular growth in a manner dependent on the specific antimycobacterial mechanisms of the host. nih.govacs.org One proposed mechanism is that SL-1 mediates the susceptibility of Mtb to certain human cationic antimicrobial peptides. nih.govacs.org

Conversely, a different Mtb mutant (mmpL8), which is deficient in transporting SL-1 to the cell surface and consequently accumulates its precursor Ac₂SGL, was found to be attenuated in vivo. frontiersin.org This finding suggests that the accumulation of SL-1 precursors can be detrimental to the bacterium's fitness and that the completed SL-1 molecule is necessary for the bacterium's full pathogenic potential. The inability to synthesize trehalose altogether has been shown to reduce the pathogenicity of other bacteria, highlighting the general importance of trehalose-derived molecules in virulence. mdpi.com

Involvement in Microbial Adaptation and Stress Responses

Beyond the context of pathogenesis, trehalose and its sulfated derivatives are crucial for the survival of various microorganisms under harsh environmental conditions, particularly high salinity.

Trehalose 2-Sulfate in Osmoadaptation Mechanisms (e.g., in Halobacteriales)

In extremely halophilic archaea belonging to the order Halobacteriales, the accumulation of organic compatible solutes is a key strategy for osmoadaptation, complementing the more widely known "salt-in" strategy. oup.comacs.org Among the most important of these compatible solutes are trehalose and its sulfonated form, 2-sulfotrehalose. researchgate.netnih.gov

The synthesis of trehalose (or 2-sulfotrehalose) and the uptake of other compatible solutes like glycine (B1666218) betaine (B1666868) are widespread mechanisms for osmoadaptation within the Halobacteriales. researchgate.netnih.gov Genomic and experimental analyses have revealed that many genera within this order possess the genetic pathways for trehalose biosynthesis. researchgate.net For instance, Haladaptatus paucihalophilus synthesizes and accumulates trehalose, with the intracellular levels of this solute decreasing as the external salinity increases, while the uptake of glycine betaine increases. researchgate.net The production of trehalose or its sulfonated derivative is considered an ancestral trait within the Halobacteriales. researchgate.net The ecological distribution of these organisms often correlates with their osmoadaptation strategy; genera capable of producing trehalose are often found in habitats with fluctuating or lower salinity, whereas those in permanently hypersaline environments have, in some cases, lost this capability. researchgate.net

| Organism/Group | Osmoadaptation Strategy | Key Compatible Solute(s) | Reference |

| Halobacteriales (general) | Compatible solute production/uptake | Trehalose, 2-Sulfotrehalose, Glycine Betaine | researchgate.netnih.gov |

| Haladaptatus paucihalophilus | Trehalose synthesis and Glycine Betaine uptake | Trehalose | researchgate.net |

| Various Halobacteriales spp. | Trehalose or 2-sulfotrehalose production | Trehalose, 2-Sulfotrehalose | nih.gov |

Broader Roles of Sulfated Glycolipids in Microbial Stress Tolerance

The roles of sulfated glycolipids extend to other forms of microbial stress and interaction with host environments. For example, in the context of the gastric pathogen Helicobacter pylori, sulfated glycolipids (sulfatides) on the host's gastric mucosa serve as attachment sites for the bacterium. psu.edu The bacterium's ability to bind to these sulfatides (B1148509) is enhanced under acidic stress conditions. psu.edu Furthermore, H. pylori produces a glycosulfatase that can remove the sulfate (B86663) groups from host mucus glycoproteins and glyceroglucolipids, an action that could weaken the protective mucosal barrier. icm.edu.pl

Metabolic Fates and Turnover of Trehalose 2 Sulfate Derived Structures

Enzymatic Desulfation and Degradation Mechanisms of Sulfated Carbohydrates

The initial and often rate-limiting step in the metabolism of sulfated polysaccharides is the removal of sulfate (B86663) groups, a reaction catalyzed by a class of enzymes known as sulfatases. frontiersin.org These enzymes are critical for breaking down complex sulfated glycans into simpler sugars that can be utilized by organisms for energy and carbon. frontiersin.org

Identification and Activity of Microbial Sulfatases

Microbial sulfatases are a diverse group of enzymes essential for the biotransformation of sulfated compounds in various environments, from the marine ecosystem to the human gut. frontiersin.orgbiorxiv.org Their primary role is often to scavenge sulfur in environments where sulfate is limited, but they are also crucial for the degradation of complex sulfated polysaccharides as a nutrient source. frontiersin.orgresearchgate.net

Identification and Classification: Sulfatases are categorized as sulfuric ester hydrolases (EC 3.1.6.-) and are broadly classified into families based on sequence similarities and substrate specificities. researchgate.net The largest and most functionally diverse family is the S1 family of formylglycine-dependent sulfatases. frontiersin.org These enzymes require a unique post-translational modification where a cysteine or serine residue in a conserved consensus sequence is converted to a Cα-formylglycine (FGly) residue. biorxiv.org This FGly residue is catalytically active and essential for the enzyme's function. biorxiv.orgimrpress.com

Mechanism and Specificity: S1 sulfatases catalyze the hydrolytic cleavage of sulfate ester bonds. frontiersin.org The active site contains a positively charged pocket that accommodates the negatively charged sulfate group, and a metal ion (typically Ca²⁺ or Mg²⁺) helps to stabilize the sulfate ester for hydrolysis. biorxiv.orgimrpress.com The specificity of these enzymes is not determined by the sulfate group itself but rather by the glycan structure to which it is attached. frontiersin.orgmicrobiomepost.com This ensures that sulfatases act on specific linkages within a complex polysaccharide. microbiomepost.comnih.gov

Modes of Action: Carbohydrate-specific sulfatases operate via two primary modes of action frontiersin.orgportlandpress.com:

Exo-hydrolytic: These sulfatases cleave sulfate groups from the non-reducing or reducing ends of a carbohydrate chain. They cannot access internal sulfate groups and often work in concert with other carbohydrate-active enzymes (CAZymes) that first break down the polysaccharide backbone. portlandpress.com

Endo-hydrolytic: These sulfatases can remove sulfate groups from internal positions within a glycan chain, potentially without the prior action of other enzymes. portlandpress.com

The table below summarizes key characteristics of microbial carbohydrate sulfatases.

Table 1: Characteristics of Microbial Carbohydrate Sulfatases| Characteristic | Description | References |

|---|---|---|

| Enzyme Class | Sulfuric ester hydrolases (EC 3.1.6.-) | researchgate.net |

| Primary Family | S1 family of formylglycine-dependent sulfatases | frontiersin.orgbiorxiv.org |

| Catalytic Residue | Cα-formylglycine (FGly), formed from Cys or Ser | biorxiv.orgimrpress.com |

| Cofactor | Divalent metal ion, typically Ca²⁺ | biorxiv.org |

| Mechanism | Hydrolytic cleavage of sulfate ester bonds | frontiersin.org |

| Specificity | Determined by the glycan structure adjacent to the sulfate group | frontiersin.orgmicrobiomepost.comnih.gov |

| Modes of Action | Exo-hydrolytic (acting on terminal sulfates) and Endo-hydrolytic (acting on internal sulfates) | portlandpress.com |

Influence of Microbial Metabolism of Sulfated Glycans on Biological Systems

The microbial breakdown of sulfated glycans is not merely a localized metabolic event; it has significant repercussions for the host and the broader microbial community. In the human gut, the microbiota utilizes sulfated host glycans, such as those found in mucin and glycosaminoglycans (GAGs), as a primary nutrient source. biorxiv.orgdiva-portal.orgresearchgate.net

The ability of gut symbionts like Bacteroides thetaiotaomicron to thrive depends on their extensive arsenal (B13267) of CAZymes, including a suite of specific sulfatases. biorxiv.orgresearchgate.net These bacteria arrange the necessary enzymes into Polysaccharide Utilisation Loci (PULs), which are clusters of genes that orchestrate the binding, transport, and degradation of specific complex carbohydrates. portlandpress.com The desulfation of these glycans is an essential step, unlocking the carbohydrate backbone for further degradation by glycoside hydrolases and subsequent fermentation, which provides up to 10% of the host's energy needs. biorxiv.orgnih.gov

However, this metabolic activity can also be linked to disease states. Increased sulfatase activity by gut microbes has been correlated with the severity of inflammatory bowel disease (IBD) and ulcerative colitis (UC). biorxiv.orgportlandpress.com It is thought that the degradation of the protective sulfated mucin layer by bacterial sulfatases can compromise the intestinal barrier, leading to inflammation. nih.gov In susceptible mouse models, sulfatase-dependent mucin degradation by B. thetaiotaomicron has been shown to directly promote colitis. biorxiv.orgportlandpress.com Therefore, microbial sulfatases represent potential therapeutic targets for modulating the gut microbiome and managing inflammatory conditions. microbiomepost.comportlandpress.com

Turnover Pathways of Complex Trehalose (B1683222) 2-Sulfate-Containing Glycolipids in Cellular Environments

A prime example of a complex glycolipid containing trehalose 2-sulfate is Sulfolipid-1 (SL-1), a prominent and highly antigenic molecule found in the cell envelope of Mycobacterium tuberculosis (Mtb). researchgate.net SL-1 is a tetra-acylated trehalose 2-sulfate, and its turnover is integral to the physiology and pathogenicity of the bacterium. researchgate.netrsc.org The metabolic pathways for such complex glycolipids involve a coordinated series of biosynthetic and degradative steps.

Biosynthesis: The synthesis of SL-1 in Mtb begins with the disaccharide trehalose. The pathway is a multi-step process occurring within the cytoplasm before the final product is assembled in the cell envelope researchgate.netrsc.org:

Sulfation: Trehalose is first sulfated at the 2-position by a sulfotransferase (Stf0), using 3'-phosphoadenosine-5'-phosphosulfate (PAPS) as the sulfate donor. This reaction forms trehalose 2-sulfate (T2S).

Acylation: The T2S molecule then undergoes a series of acylation reactions. An acyltransferase, PapA2, esterifies the 2'-hydroxyl group. rsc.org Subsequent acylations at other positions are carried out by other enzymes, including Pks2, to generate the mature, multi-acylated SL-1 molecule. researchgate.netrsc.org

Degradation/Turnover: While the biosynthesis of complex glycolipids like SL-1 is relatively well-characterized, their degradation pathways are often inferred from general principles of cellular metabolism. In cellular environments, the turnover of such molecules is typically handled by lysosomal or periplasmic enzymes that sequentially dismantle the structure. slideshare.netnih.govnih.gov

For SL-1 in Mtb, turnover is essential for remodeling the mycomembrane, especially under stress conditions like nutrient starvation. nih.gov The degradation pathway is presumed to be a reversal of its synthesis, involving de-acylation and de-sulfation:

De-acylation: Acyl hydrolases or lipases would first remove the fatty acid chains from the trehalose scaffold.

De-sulfation: Following de-acylation, a specific sulfatase would cleave the sulfate group from the 2-position of the trehalose molecule, releasing inorganic sulfate and free trehalose. nih.gov This free trehalose can then be recycled by the bacterium via the LpqY-SugABC transporter for use in other biosynthetic pathways, such as the synthesis of trehalose monomycolate (TMM) and trehalose dimycolate (TDM), which are crucial for mycomembrane integrity. nih.govresearchgate.net This recycling is an energy-saving mechanism, particularly important for the pathogen's survival under nutrient-limited conditions within a host. nih.gov

The proposed turnover pathway for a trehalose 2-sulfate-containing glycolipid is outlined in the table below.

Table 2: Proposed Turnover Pathway for Trehalose 2-Sulfate-Containing Glycolipids (e.g., SL-1)| Step | Process | Key Enzymes (Putative) | Product(s) | Cellular Location |

|---|---|---|---|---|

| 1. Biosynthesis | Sulfation of Trehalose | Sulfotransferase (e.g., Stf0) | Trehalose 2-Sulfate | Cytoplasm |

| 2. Biosynthesis | Sequential Acylation | Acyltransferases (e.g., PapA2), Polyketide Synthase (e.g., Pks2) | Acylated Trehalose 2-Sulfate (e.g., SL-1) | Cytoplasm/Cell Envelope |

| 3. Degradation | De-acylation | Acyl Hydrolases / Lipases | De-acylated Trehalose 2-Sulfate | Periplasm / Lysosome |

| 4. Degradation | De-sulfation | Sulfatase | Trehalose, Inorganic Sulfate | Periplasm / Lysosome |

| 5. Recycling | Trehalose Uptake | ABC Transporter (e.g., LpqY-SugABC) | Intracellular Trehalose | Cytoplasm |

Advanced Methodologies for Research on Trehalose 2 Sulfate

Genetic Engineering and Mutagenesis for Pathway Dissection

Genetic manipulation of microorganisms that produce Trehalose (B1683222) 2-sulfate is a cornerstone for understanding its biosynthesis and function. By altering the genetic blueprint, researchers can infer the roles of specific genes and the regulatory networks that govern their expression.

Targeted gene deletion is a powerful technique used to elucidate the function of specific genes in the Trehalose 2-sulfate biosynthetic pathway. This approach involves creating mutant strains of an organism, such as M. tuberculosis, in which a specific gene has been inactivated or removed. The resulting mutant is then analyzed for its ability to produce Trehalose 2-sulfate and its downstream metabolites, like the virulent sulfolipid-1 (SL-1).

A pivotal gene in this pathway is the sulfotransferase Stf0. Studies have shown that the deletion of the stf0 gene completely abrogates the biosynthesis of Trehalose 2-sulfate and, consequently, the formation of SL-1 in M. tuberculosis. asm.org This finding definitively identifies Stf0 as the enzyme responsible for the initial sulfation of trehalose. asm.org

Following the initial sulfation, the Trehalose 2-sulfate core is further acylated to form mature sulfolipids. The genes papA1 and papA2, which encode for acyltransferases, have been investigated using similar gene deletion strategies. A mutant with a deleted papA2 gene was found to be deficient in the more complex sulfolipids SL₆₅₉ and SL₁₂₇₈ but was still able to produce the initial Trehalose 2-sulfate intermediate. asm.org Similarly, a papA1 deletion mutant could produce both Trehalose 2-sulfate and SL₆₅₉ but failed to synthesize SL₁₂₇₈. asm.org These sequential blockages in the pathway confirm the stepwise nature of SL-1 assembly and the specific roles of each enzyme.

Complementation studies, where a functional copy of the deleted gene is reintroduced into the mutant, are often performed to confirm that the observed phenotype is a direct result of the gene deletion and not due to unintended secondary mutations.

Understanding the regulation of the Trehalose 2-sulfate pathway involves studying when and how the relevant genes are expressed. While specific regulatory mechanisms for stf0 remain an area of active investigation, insights can be drawn from studies on the biosynthesis of its precursor, trehalose.

In various microorganisms, the genes for trehalose synthesis are tightly regulated in response to environmental cues. For instance, in the archaeon Haladaptatus paucihalophilus, the expression of genes in the OtsAB pathway for trehalose synthesis is significantly influenced by salinity. nih.gov RT-qPCR analysis revealed that the transcription levels of otsA2 and otsB genes were orders of magnitude higher at lower salinities and decreased progressively as salinity increased. nih.gov This demonstrates a clear transcriptional control mechanism that modulates the availability of the trehalose precursor in response to osmotic stress. nih.gov Such regulatory principles may also apply to the downstream modification pathways, including the sulfation of trehalose, ensuring that the production of these metabolites is aligned with the physiological needs of the organism.

Mass Spectrometry-Based Approaches for Characterization and Elucidation

Mass spectrometry (MS) is an indispensable tool for the study of metabolites like Trehalose 2-sulfate. It allows for sensitive detection, precise mass measurement, and detailed structural analysis, often from complex biological mixtures.

A significant challenge in metabolomics is distinguishing molecules of interest from the vast number of other compounds in a cell extract. Stable isotopic labeling is a powerful strategy to specifically tag and identify sulfated metabolites. This method involves growing microorganisms in a medium where the natural sulfur source (primarily ³²SO₄²⁻) is replaced with a heavy isotope, such as ³⁴SO₄²⁻. nih.gov

Metabolites that incorporate sulfur will show a characteristic mass shift of approximately 2 Daltons (Da) when analyzed by mass spectrometry, making them readily identifiable. nih.gov To further refine this approach and differentiate between sulfated molecules and those containing reduced sulfur (like cysteine and methionine), researchers have employed sulfur auxotrophic strains. nih.gov By using a mutant that cannot reduce sulfate (B86663), the heavy ³⁴S label is channeled exclusively into sulfated metabolites, providing a highly specific method for their discovery. nih.gov This genetic and mass spectrometric approach was successfully used to identify previously unknown sulfated molecules in M. tuberculosis and M. smegmatis, including the ion at m/z 421.07, which corresponds to Trehalose 2-sulfate. nih.gov

Once a potential sulfated metabolite is identified, high-resolution mass spectrometry (HRMS) is used to determine its exact elemental composition. For the ion at m/z 421.0661, HRMS confirmed a composition consistent with a sulfated disaccharide, providing strong evidence for its identity as Trehalose 2-sulfate. nih.gov

Tandem mass spectrometry (MS/MS) is then used for definitive structural confirmation. In an MS/MS experiment, the ion of interest (the precursor ion) is isolated and fragmented, and the masses of the resulting fragment ions (product ions) are measured. The fragmentation pattern serves as a structural fingerprint of the molecule.

The MS/MS analysis of the m/z 421.07 ion from mycobacterial extracts revealed several characteristic product ions:

m/z 259.0 and m/z 241.0 : These ions correspond to the cleavage on either side of the glycosidic bond, with the sulfate group retained on one of the glucose units. nih.govresearchgate.net

m/z 97.0 : This ion has an elemental composition of HSO₄⁻, directly confirming the presence of a sulfate group. nih.govresearchgate.net

m/z 139.0 : This results from a cross-ring cleavage, providing further structural detail. nih.govresearchgate.net

To provide unequivocal proof of the structure, this fragmentation pattern was compared to that of a chemically synthesized Trehalose 2-sulfate standard. The identical set of product ions observed in both samples strongly supported the identification of the metabolite as Trehalose 2-sulfate. nih.govresearchgate.net

Enzymatic and Chemoenzymatic Synthesis of Trehalose 2-Sulfate and Analogues

The synthesis of Trehalose 2-sulfate and its analogues is crucial for confirming its structure, studying its biological function, and developing potential inhibitors of its biosynthetic pathway.

Purely chemical synthesis of Trehalose 2-sulfate has been achieved and is essential for creating analytical standards. nih.gov However, chemical synthesis of trehalose and its analogues can be challenging due to the molecule's symmetry and the need for complex protection and deprotection steps. nih.govgoogle.com

Chemoenzymatic synthesis offers a powerful and efficient alternative. nih.govnih.gov This approach leverages the high regio- and stereoselectivity of enzymes to construct complex molecules from readily available precursors. nih.govgoogle.com While the direct enzymatic synthesis of Trehalose 2-sulfate is not widely established, enzymes are used to create the trehalose core and its analogues, which can then be chemically modified.

A notable example is the use of the heat-stable enzyme trehalose synthase (TreT) from the hyperthermophile Thermoproteus tenax. nih.gov This enzyme can synthesize various trehalose analogues in a single step with high yields by reacting modified glucose analogues with a glucose donor like UDP-glucose. google.comnih.gov This method provides rapid access to a wide range of trehalose-based chemical probes that can be used to study mycobacterial metabolism and the function of enzymes within the sulfolipid pathway. nih.govacademie-sciences.fr These synthetic analogues are invaluable tools for metabolic labeling experiments and for probing the substrate specificity of the enzymes that process Trehalose 2-sulfate. academie-sciences.fr

Structural Biology Techniques for Enzyme-Ligand Interaction Analysis

Understanding the precise molecular interactions between trehalose 2-sulfate and its metabolizing enzymes is crucial for elucidating their biological functions and for the development of targeted therapeutics. Structural biology techniques provide atomic-level insights into these interactions, revealing the architecture of enzyme active sites and the specific contacts that govern substrate recognition and catalysis. The primary methods employed for this purpose are X-ray crystallography, cryo-electron microscopy (cryo-EM), and Nuclear Magnetic Resonance (NMR) spectroscopy.

While specific structural data for enzymes complexed directly with trehalose 2-sulfate are not extensively documented in publicly available literature, studies on related trehalose-binding proteins offer significant insights into how a sulfated trehalose molecule might be accommodated. Research on the Mycobacterium tuberculosis (Mtb) trehalose transporter LpqY-SugABC provides a compelling case study. nih.gov Investigators have used both cryo-EM and X-ray crystallography to solve the structures of this complex with trehalose and its analogues, inadvertently capturing interactions with sulfate ions that shed light on potential binding modes for sulfated sugars. nih.gov

X-ray Crystallography and Cryo-Electron Microscopy Insights

X-ray crystallography and cryo-EM are powerful techniques for determining the three-dimensional structure of proteins and their complexes. In a study on the Mtb LpqY-SugABC transporter, researchers determined a 3.02 Å resolution cryo-EM structure of the complex with trehalose bound and a 1.50 Å resolution co-crystal structure of the LpqY subunit, also with trehalose. nih.gov

Notably, the crystallization solution for the LpqY subunit contained 1.6 M lithium sulfate. nih.gov This resulted in the presence of sulfate ions near the trehalose binding pocket in the final crystal structure. The proximity of these sulfate ions to the bound trehalose molecule provides a valuable structural analog for understanding how an enzyme might interact with trehalose 2-sulfate. nih.gov

The presence of the sulfate ions induced a conformational change in a specific loop region of the LpqY protein (residues Ile251-Ser260), pushing it outward compared to the cryo-EM structure which lacked the sulfate ions. nih.gov This observation suggests that the negatively charged sulfate group on trehalose 2-sulfate could play a significant role in modulating the protein's structure upon binding, potentially influencing the interaction with other components of the transport system. nih.gov

The detailed interactions between trehalose and the LpqY binding pocket were stabilized by an extensive network of hydrogen bonds involving all hydroxyl groups of the sugar. nih.gov Key residues such as Asp97, Asn151, Glu258, and Arg421 were identified as crucial for coordinating the trehalose molecule. nih.gov The structural data indicates that the binding pocket is plastic and that there is sufficient space to accommodate larger groups, such as the sulfate moiety, at certain positions. nih.gov

Table 1: Structural Data for M. tuberculosis LpqY in Complex with Trehalose| Technique | Complex | Resolution | Key Finding Related to Sulfated Ligands |

|---|---|---|---|

| Cryo-Electron Microscopy | LpqY-SugABC with Trehalose | 3.02 Å | Baseline structure of the trehalose-bound complex in a pre-translocation state. nih.gov |

| X-ray Crystallography | LpqY with Trehalose | 1.50 Å | Sulfate ions from the crystallization buffer were found near the binding pocket, inducing a conformational change in the Ile251-Ser260 loop. nih.gov |

| Residue | Interacting Moiety of Trehalose | Interaction Type |

|---|---|---|

| Asp97 | O3 and O4 of Glc-1 | Hydrogen Bond. nih.gov |

| Asn151 | O2 of Glc-1 and O6 of Glc-2 | Hydrogen Bond. nih.gov |

| Glu258 | O6 of Glc-1 | Hydrogen Bond. nih.gov |

| Arg421 | O3 and O4 of Glc-1 | Hydrogen Bond. nih.gov |

These structural studies on LpqY, while not directly involving trehalose 2-sulfate, provide a robust framework for hypothesizing its binding mode. The observed flexibility of the binding pocket and the direct impact of nearby sulfate ions on the enzyme's conformation underscore the importance of such analyses. nih.gov Similar methodologies could be applied to enzymes that directly process trehalose 2-sulfate, such as the sulfotransferase Stf0, which catalyzes its formation, or the acyltransferase PapA2, which uses it as a substrate for the biosynthesis of sulfolipid-1. asm.orgebi.ac.ukuniprot.org High-resolution structural data for these enzyme-ligand complexes would be invaluable for a complete understanding of sulfolipid metabolism.

Comparative Biology and Evolutionary Aspects of Trehalose 2 Sulfate Metabolism

Phylogenetic Distribution and Conservation of Trehalose (B1683222) 2-Sulfotransferase Homologs

The synthesis of trehalose 2-sulfate (T2S) is catalyzed by the enzyme trehalose 2-sulfotransferase, which facilitates the transfer of a sulfuryl group from a donor molecule to the trehalose disaccharide. ebi.ac.uk In the well-studied bacterium Mycobacterium tuberculosis, this enzyme is known as Sulfotransferase 0 (Stf0) and is encoded by the gene Rv0295c. asm.orgresearchgate.net The reaction utilizes 3'-phosphoadenosine-5'-phosphosulfate (PAPS) as the sulfate (B86663) donor and represents the first and committing step in the biosynthesis of Sulfolipid-1 (SL-1), a major glycolipid component of the mycobacterial cell wall. asm.orgresearchgate.net

The conservation of this enzyme has been observed across the Mycobacterium genus. Orthologs of Stf0, sharing significant sequence identity, have been identified in the genomes of other mycobacterial species, including Mycobacterium smegmatis and Mycobacterium avium. researchgate.net This indicates a conserved and important role for this metabolic pathway within this group of bacteria.

From a bioinformatics perspective, these enzymes are classified within specific protein families. The InterPro database, which integrates information from various protein signature databases, categorizes trehalose 2-sulfotransferase under the entry IPR015124, which corresponds to the Pfam domain PF09037 (Sulphotransferase Stf0) and the PIRSF family PIRSF021497. ebi.ac.ukportlandpress.com

While sulfotransferases as a broad class of enzymes are widespread throughout all domains of life, the specific activity of trehalose 2-sulfotransferase appears to be much more restricted. portlandpress.commdpi.com For instance, extensive phylogenetic analysis of fungal sulfotransferases (SULTs) revealed distinct clusters of enzymes that did not exhibit sulfating activity towards trehalose, highlighting a clear functional divergence from their mycobacterial counterparts. mdpi.com To date, clear homologs with demonstrated trehalose-2-sulfation activity have not been characterized in archaea, plants, or animals, suggesting that Stf0 and its direct orthologs represent a specialized enzymatic function primarily conserved within the bacterial domain, particularly in mycobacteria.

Table 1: Distribution and Classification of Characterized Trehalose 2-Sulfotransferase Homologs

| Organism | Gene Identifier | Enzyme Name | Protein Family | Functional Role |

|---|---|---|---|---|

| Mycobacterium tuberculosis | Rv0295c | Stf0 | IPR015124; PF09037 | Catalyzes the formation of T2S, the first step in SL-1 biosynthesis. ebi.ac.ukasm.org |

| Mycobacterium smegmatis | MSMEG_0621 | Stf0 ortholog | IPR015124; PF09037 | Putative role in sulfolipid biosynthesis. researchgate.net |

| Mycobacterium avium | MAV_4281 | Stf0 ortholog | IPR015124; PF09037 | Putative role in sulfolipid biosynthesis. researchgate.net |

Evolutionary Trajectories of Sulfated Glycolipid Biosynthesis Pathways

The production of sulfated glycolipids is a biochemical feature found in various organisms, but the evolutionary paths leading to these molecules are notably distinct. A comparison of the major pathways reveals convergent evolution, where different domains of life have developed unique strategies to synthesize structurally important sulfolipids.

Mycobacterial Pathway (Sulfolipid-1): In mycobacteria, the pathway begins with the sulfation of a free sugar. The enzyme Stf0 acts on trehalose to produce trehalose 2-sulfate. asm.org This sulfated disaccharide then serves as the scaffold for subsequent modifications. A series of acyltransferase enzymes, such as PapA1 and PapA2, sequentially add fatty acid chains to the T2S core, ultimately forming the complex, multi-acylated SL-1 molecule. asm.org This can be described as a "sulfate-first, then acylate" evolutionary strategy.

Mammalian Pathway (Sulfatide): Mammals produce a major sulfoglycolipid called sulfatide (SO3-3Gal-ceramide), which is abundant in the myelin sheath of the nervous system. nih.gov The biosynthesis of sulfatide follows a completely different trajectory. The pathway starts with a lipid, ceramide, which is first glycosylated by UDP-galactose:ceramide galactosyltransferase (CGT) to produce galactosylceramide. researchgate.net It is this glycolipid intermediate that is then sulfated at the 3-position of the galactose residue by cerebroside sulfotransferase (CST) to yield the final sulfatide product. nih.govresearchgate.net This represents a "glycosylate-lipid-first, then sulfate" strategy.

Plant and Cyanobacterial Pathway (Sulfoquinovosyldiacylglycerol): In plants and many photosynthetic bacteria, the primary sulfolipid is sulfoquinovosyldiacylglycerol (SQDG). nih.gov This pathway is distinct from the other two. It involves the synthesis of a nucleotide-activated sulfo-sugar, UDP-sulfoquinovose. This specialized sugar donor is then used by the enzyme SQDG synthase to transfer the sulfoquinovose headgroup directly onto a diacylglycerol lipid backbone. nih.gov This evolutionary route can be characterized as a "synthesize-sulfo-sugar-donor-first, then glycosylate-lipid" strategy.

These divergent pathways underscore that while the end products are all membrane-associated sulfated glycolipids, the enzymatic machinery and the sequence of biochemical events have evolved independently in different biological lineages.

Table 2: Comparative Evolutionary Strategies for Sulfated Glycolipid Biosynthesis

| Feature | Mycobacterial Pathway | Mammalian Pathway | Plant/Cyanobacterial Pathway |

|---|---|---|---|

| Domain | Bacteria | Eukarya (Animalia) | Eukarya (Plantae), Bacteria |

| Final Product | Sulfolipid-1 (SL-1) | Sulfatide | Sulfoquinovosyldiacylglycerol (SQDG) |

| Initial Substrate for Sulfation | Trehalose (a free disaccharide) asm.org | Galactosylceramide (a glycolipid) researchgate.net | Part of UDP-sulfoquinovose synthesis (precursor to sugar donor) nih.gov |

| Key Sulfation Enzyme | Trehalose 2-sulfotransferase (Stf0) asm.org | Cerebroside sulfotransferase (CST) nih.gov | Involved in UDP-sulfoquinovose synthesis |

| Evolutionary Strategy | Sulfate-first, then acylate | Glycosylate-lipid-first, then sulfate | Synthesize-sulfo-sugar-donor-first, then glycosylate-lipid |

Future Directions and Emerging Research Avenues

Discovery of Novel Biological Functions for Trehalose (B1683222) 2-Sulfate

While the primary identified role of trehalose 2-sulfate is to serve as the scaffold for the assembly of SL-1 in Mycobacterium tuberculosis, emerging research suggests its functions may be more diverse. asm.orgresearchgate.net The biosynthesis of SL-1 begins with the sulfation of trehalose at the 2-position by the sulfotransferase Stf0, a critical first step that commits the molecule to this specific metabolic pathway. asm.orgresearchgate.net

Future research is focused on exploring potential functions of trehalose 2-sulfate independent of its role as an SL-1 precursor. One area of investigation is its potential as a compatible solute. Genomic data from other bacterial phyla, such as Candidatus Eremiobacterota, have revealed the presence of genes encoding for trehalose 2-sulfotransferase. researchgate.net This finding has led to the hypothesis that, in some organisms, trehalose 2-sulfate may be synthesized and accumulated as a compatible solute to confer protection against osmotic stress. researchgate.net

Additionally, researchers are investigating whether T2S itself can act as a signaling molecule within the bacterial cell. Trehalose and its derivatives are known to be involved in various signaling and regulatory processes. oup.comoup.com For instance, trehalose itself has been identified as a signaling molecule for cell envelope stress in mycobacteria. plos.org This precedent raises the possibility that the sulfated form, T2S, could possess unique signaling capabilities, perhaps interacting with specific proteins to modulate metabolic or stress-response pathways. Identifying these potential interacting partners and downstream effects is a key goal for future studies.

Elucidation of Regulatory Networks Controlling Trehalose 2-Sulfate Metabolism

The metabolic pathway leading from trehalose to the mature SL-1 molecule is a multi-step process involving several key enzymes. asm.org However, the regulatory mechanisms that govern the flux of trehalose into this pathway remain almost entirely unknown. asm.orgasm.org This lack of understanding represents a significant knowledge gap and a critical avenue for future research.

The synthesis of trehalose 2-sulfate is catalyzed by the sulfotransferase Stf0, which transfers a sulfate (B86663) group from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to trehalose. asm.orgebi.ac.uk A central question is how the expression of the stf0 gene and the activity of the Stf0 enzyme are controlled. Future research will need to identify the specific transcriptional regulators and environmental or metabolic signals that induce or repress stf0 expression. Understanding this regulation is crucial, as it determines the amount of trehalose that is committed to the sulfolipid biosynthetic pathway versus other metabolic fates, such as energy storage or its role as a carrier for mycolic acids. asm.orgresearchgate.net

Furthermore, the subsequent acylation steps, carried out by acyltransferases like PapA2, are also likely points of regulation. asm.orguniprot.org Research is needed to determine if the availability of specific acyl chains or the expression of these acyltransferases is coordinated with the initial sulfation step. Elucidating these regulatory networks—from the initial sulfation of trehalose to the final acylation of the sulfolipid—will provide a more complete picture of how mycobacteria manage the production of these complex cell envelope components, which could be vital for adapting to the host environment. asm.orgasm.org

Exploration of Inter-Kingdom Signaling Mediated by Trehalose 2-Sulfate Derivatives

Trehalose-containing glycolipids are positioned at the host-pathogen interface and are known to be important in mediating interactions with the host immune system. researchgate.netfrontiersin.org While much attention has been focused on trehalose dimycolate (TDM), the derivatives of trehalose 2-sulfate, namely SL-1 and its acylated precursors, are also prime candidates for involvement in inter-kingdom signaling.

SL-1 is a highly abundant glycolipid in the cell envelope of M. tuberculosis, suggesting an important function. researchgate.net Although its precise role in virulence is still being defined, its location makes it accessible to host immune cells. asm.orgresearchgate.net Future research is focused on determining if SL-1 or its biosynthetic intermediates can be recognized by specific host pattern recognition receptors (PRRs), similar to how TDM is recognized by the C-type lectin Mincle. researchgate.netfrontiersin.org Such interactions could trigger or modulate immune responses, influencing the course of infection.

Recent studies have highlighted that the structure and abundance of trehalose-based lipids can vary between different mycobacterial strains. acs.org This variation has significant implications for their potential role as signaling molecules. The specific acylation pattern on the trehalose 2-sulfate core could create distinct molecular signatures that elicit different host responses. Exploring how these structural differences in SL-1 and other diacyl trehalose derivatives affect recognition by host receptors is a burgeoning area of research. acs.org Unraveling this complex signaling dialogue will be essential for understanding mycobacterial pathogenesis and could reveal new targets for host-directed therapies.

Compound and Enzyme Reference Table

The following tables list the compounds and enzymes discussed in this article.

Table 1: Key Compounds in Trehalose 2-Sulfate Metabolism

| Compound Name | Abbreviation | Description |

|---|---|---|

| Trehalose | Tre | A non-reducing disaccharide composed of two glucose units, serving as the initial substrate. oup.comebi.ac.uk |

| Trehalose 2-sulfate | T2S | The sulfated form of trehalose, which is the central intermediate. asm.orgnih.gov |

| Sulfolipid-1 | SL-1 | A complex, tetraacylated glycolipid derived from trehalose 2-sulfate. researchgate.netresearchgate.net |

| 3'-phosphoadenosine-5'-phosphosulfate | PAPS | The universal sulfate donor for the sulfation reaction. asm.org |

| Trehalose-2-sulfate-2'-palmitate | SL659 | A monoacylated intermediate formed from the acylation of T2S. asm.orgasm.org |

| Diacylated SL | SL1278 | A diacylated intermediate formed from the further acylation of SL659. asm.org |

Table 2: Key Enzymes in Trehalose 2-Sulfate Metabolism

| Enzyme Name | Gene Name (M. tuberculosis) | Function |

|---|---|---|

| Sulfotransferase 0 | Stf0 (Rv0295c) | Catalyzes the initial sulfation of trehalose to form trehalose 2-sulfate. asm.orgebi.ac.uk |

| Trehalose-2-sulfate acyltransferase | PapA2 | Catalyzes the first acylation of trehalose 2-sulfate to produce SL659. asm.orguniprot.org |

Q & A

Q. What are the optimal enzymatic conditions for synthesizing Trehalose 2-sulfate from starch-based substrates?

Methodological Answer: Use a multi-step bioconversion process with starch hydrolysates (e.g., kudzu root starch) as substrates. Key parameters include:

- pH : Optimize to ~7.1 (near neutral for enzyme stability) .

- Temperature : Maintain at 22°C to balance reaction rate and enzyme denaturation .

- Enzyme Load : Use ~32.5% (14,000 U/mL) Trehalose synthase (TreS) for maximum conversion efficiency .

- Reaction Time : 24 hours for ~70% yield (validated via uniform design experiments) . Experimental designs like the uniform design table U9(9⁴)* are recommended for multi-factor optimization .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing Trehalose 2-sulfate?

Methodological Answer: Prioritize NMR (¹H/¹³C) for structural elucidation of the sulfate group at the C2 position and HPLC with refractive index detection for purity assessment. Cross-validate results with mass spectrometry (e.g., ESI-MS) to confirm molecular weight . For quantitative analysis, combine enzymatic assays (e.g., sulfatase-specific hydrolysis) with colorimetric sulfate detection .

Q. How can researchers ensure reproducibility in Trehalose 2-sulfate synthesis protocols?

Methodological Answer: Follow standardized reporting guidelines for experimental methods:

- Document exact enzyme sources (e.g., TreS strain, purification steps).

- Include raw data (e.g., chromatograms, spectral peaks) in supplementary materials .

- Use internal controls (e.g., maltose conversion efficiency checks) to validate each batch .

Q. What are the critical parameters to monitor during the purification of Trehalose 2-sulfate?

Methodological Answer: Track ionic strength (sulfate groups increase polarity, requiring ion-exchange chromatography) and thermal stability (e.g., via differential scanning calorimetry). Use size-exclusion chromatography to separate trehalose derivatives from unreacted substrates .

Advanced Research Questions

Q. How can contradictions in Trehalose 2-sulfate’s stability under varying physiological conditions be resolved?

Methodological Answer: Conduct systematic reviews of existing data to identify confounding variables (e.g., pH, temperature, ionic milieu). Design replicate studies using controlled in vitro models (e.g., simulated gastrointestinal fluids) and apply multivariate regression to isolate stability influencers . Address limitations explicitly (e.g., extrapolation from in vitro to in vivo systems) .

Q. What strategies elucidate Trehalose 2-sulfate’s interaction with sulfatases in microbial systems?

Methodological Answer: Leverage databases like SulfAtlas to identify candidate sulfatases . Use gene knockout models (e.g., CRISPR-Cas9 in E. coli) to assess metabolic flux changes. Pair with metabolomic profiling (LC-MS/MS) to quantify trehalose derivatives and sulfate release .

Q. How can researchers design experiments to study Trehalose 2-sulfate’s role in microbial biofilm formation?

Methodological Answer: Employ confocal microscopy with fluorescent dyes (e.g., SYTO 9) to visualize biofilm architecture. Couple with transcriptomic analysis (RNA-seq) to identify genes regulated by Trehalose 2-sulfate. Use isogenic mutant strains lacking trehalose pathways to establish causality .

Q. What computational approaches predict Trehalose 2-sulfate’s binding affinity to biomolecular targets?

Methodological Answer: Apply molecular docking (e.g., AutoDock Vina) to screen against protein databases. Validate predictions with surface plasmon resonance (SPR) for kinetic binding assays. Cross-reference with structural analogs (e.g., trehalose 6-sulfate) to identify specificity determinants .

Q. How should researchers address discrepancies in reported enzymatic conversion rates of Trehalose 2-sulfate?

Methodological Answer: Perform meta-analyses of published data to identify methodological outliers (e.g., substrate purity, assay conditions). Replicate key studies using standardized protocols (e.g., uniform buffer systems) and report effect sizes with confidence intervals .

Q. What experimental frameworks validate Trehalose 2-sulfate’s antioxidant properties in cellular models?

Methodological Answer: Use ROS-sensitive probes (e.g., DCFH-DA) in cell cultures under oxidative stress. Compare with negative controls (e.g., trehalose-only treatments) and quantify cytoprotection via ATP assays. Validate mechanisms using siRNA silencing of antioxidant pathways (e.g., Nrf2) .

Data Analysis & Reporting

Q. How can researchers statistically analyze heterogeneous datasets on Trehalose 2-sulfate’s bioactivity?

Methodological Answer: Apply mixed-effects models to account for variability across studies (e.g., cell lines, dosage). Use sensitivity analysis to weigh high-quality data (e.g., blinded, randomized trials) more heavily . Report Cohen’s d or Hedge’s g for effect size comparability .

Q. What guidelines ensure ethical reporting of negative results in Trehalose 2-sulfate studies?

Methodological Answer: Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable). Publish negative datasets in repositories like Zenodo and describe methodological constraints (e.g., assay detection limits) to contextualize findings .

Tables for Key Parameters

| Parameter | Optimal Range | Method | Reference |

|---|---|---|---|

| pH for TreS Activity | 7.0–7.2 | Uniform Design Experiments | |

| Reaction Temperature | 22–25°C | Enzymatic Hydrolysis | |

| Trehalose Conversion | 70–72% | HPLC Validation | |

| Sulfate Detection | Ion Chromatography | Post-Enzymatic Hydrolysis |

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.